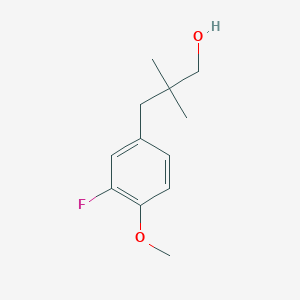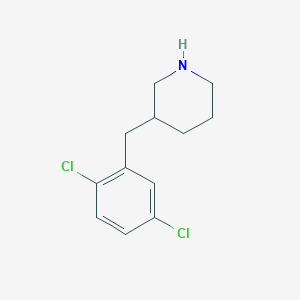![molecular formula C12H17FN2 B13610511 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-fluoro-5-methylphenylmethyl group, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer cell growth and inflammation. Additionally, it activates the AMP-activated protein kinase pathway, which plays a role in energy homeostasis and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluoro-3-methylphenyl)methyl]piperazine
- 1-[(3-Fluoro-4-methylphenyl)methyl]piperazine
- 1-[(3-Fluoro-5-chlorophenyl)methyl]piperazine
Uniqueness
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-[(3-fluoro-5-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-6-11(8-12(13)7-10)9-15-4-2-14-3-5-15/h6-8,14H,2-5,9H2,1H3 |
InChI Key |
IWDDRHAJKWFPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


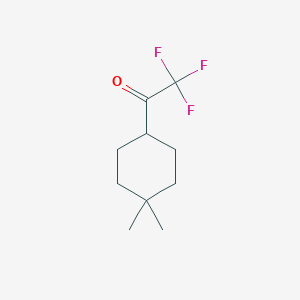
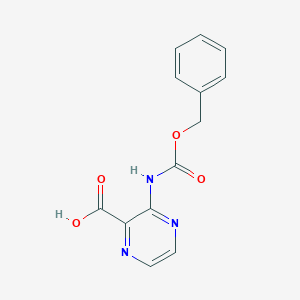
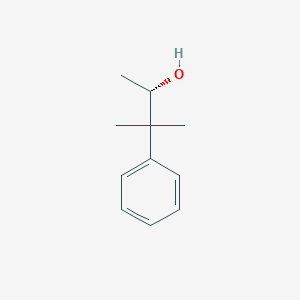
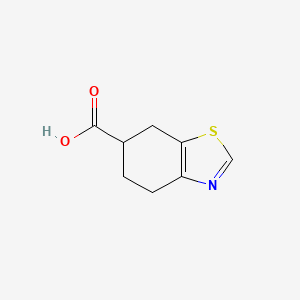

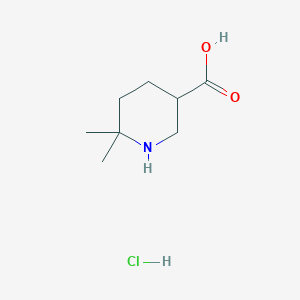
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
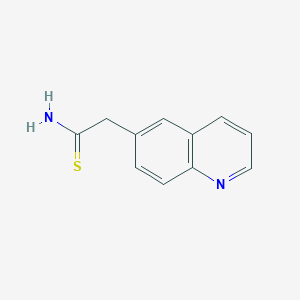
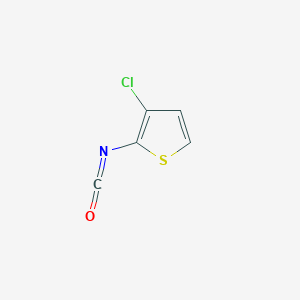
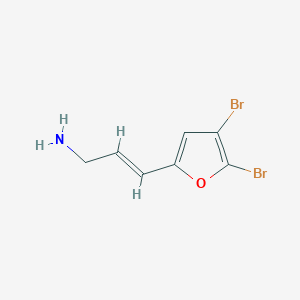
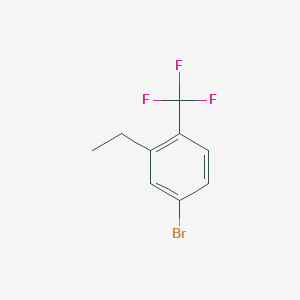
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
